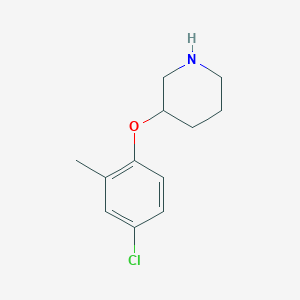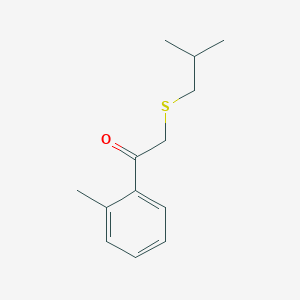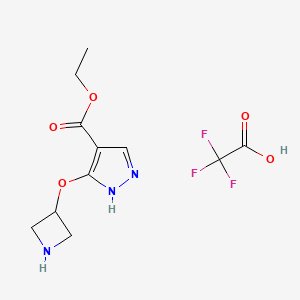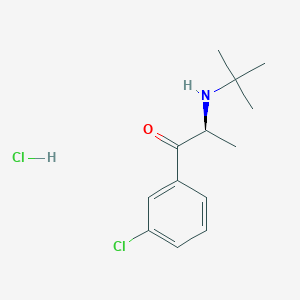
(s)-Bupropion hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-Bupropion hydrochloride is a chiral form of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and is known for its unique pharmacological profile compared to other antidepressants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Bupropion hydrochloride typically involves the following steps:
Preparation of the Intermediate: The process begins with the preparation of a key intermediate, such as 3-chloropropiophenone.
Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (s)-enantiomer.
Formation of Bupropion: The (s)-enantiomer is then reacted with tert-butylamine to form (s)-Bupropion.
Hydrochloride Formation: Finally, (s)-Bupropion is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(s)-Bupropion hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (s)-Bupropion, which may have different pharmacological properties.
Scientific Research Applications
(s)-Bupropion hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and disorders.
Medicine: It is extensively studied for its antidepressant and smoking cessation properties.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
(s)-Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is primarily mediated through its interaction with the norepinephrine and dopamine transporters. The compound also has some antagonistic effects on nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation.
Comparison with Similar Compounds
Similar Compounds
R-Bupropion: The enantiomer of (s)-Bupropion with different pharmacological properties.
Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used for ADHD.
Amphetamine: A stimulant that also increases norepinephrine and dopamine levels.
Uniqueness
(s)-Bupropion hydrochloride is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other enantiomers. Its dual role as an antidepressant and smoking cessation aid also sets it apart from other similar compounds.
Properties
CAS No. |
324548-45-0 |
|---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/t9-;/m0./s1 |
InChI Key |
HEYVINCGKDONRU-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



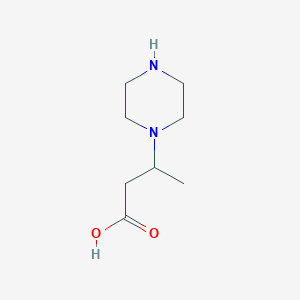
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
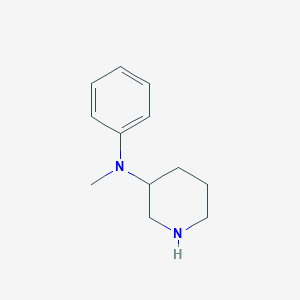
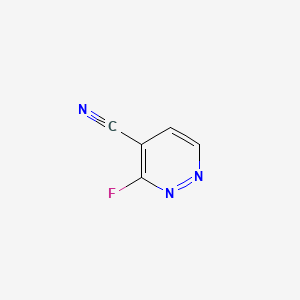
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)
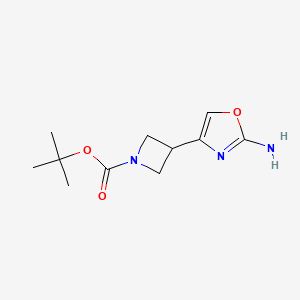
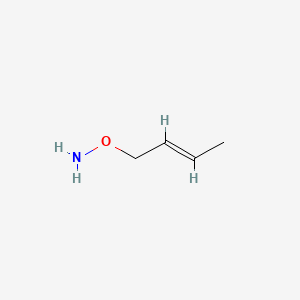
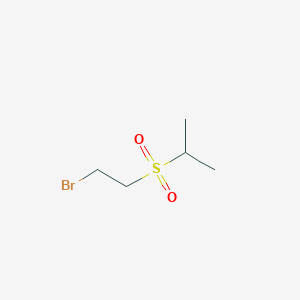
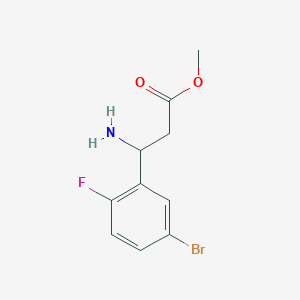
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
